4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide
Description
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure It contains a benzamide core substituted with a chloro group, a cyano group, and a nitro group, along with a thiophene ring
Properties
IUPAC Name |
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-7-8(2)22-14(10(7)6-16)17-13(19)9-3-4-11(15)12(5-9)18(20)21/h3-5H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSURJZVRZIAMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of the chloro group to the benzene ring.
Thiophene Ring Formation: The formation of the thiophene ring with the cyano and dimethyl groups.
Amidation: The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
- 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)butane-1-sulfonamide
Uniqueness
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
